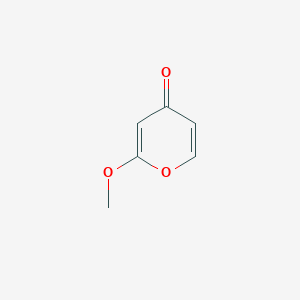

2-Methoxypyran-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127942-10-3 |

|---|---|

Molekularformel |

C6H6O3 |

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

2-methoxypyran-4-one |

InChI |

InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |

InChI-Schlüssel |

CQUVDLZCHKUKHF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C=CO1 |

Kanonische SMILES |

COC1=CC(=O)C=CO1 |

Synonyme |

4H-Pyran-4-one,2-methoxy-(9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxypyran-4-one and Its Derivatives

Abstract

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Among its many variations, methoxy-substituted pyranones are of significant interest due to their prevalence in natural products and their utility as versatile synthetic intermediates. This guide provides an in-depth exploration of the primary synthetic pathways to access 2-methoxypyran-4-one and its key derivatives. We will delve into the strategic considerations behind common synthetic routes, including the direct methylation of abundant hydroxypyranone precursors and various de novo cyclization strategies. Detailed, field-tested protocols, comparative data, and mechanistic visualizations are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively synthesize and functionalize this important class of heterocyclic compounds.

Introduction: The 4H-Pyran-4-one Core and the Significance of Methoxy Substitution

The 4H-pyran-4-one ring system is a cornerstone of heterocyclic chemistry. Its unique electronic structure, featuring a conjugated enone system, imparts both chemical stability and a capacity for diverse chemical transformations. This scaffold is found in a variety of natural products, many of which possess significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1]

Notable naturally occurring hydroxypyranones like kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and maltol (3-hydroxy-2-methyl-4H-pyran-4-one) serve as readily available and inexpensive starting materials for a vast array of derivatives.[2][3] The introduction of a methoxy group, typically by methylation of a precursor hydroxyl group, is a critical and common derivatization strategy. This modification serves several key purposes in drug design and development:

-

Modulation of Physicochemical Properties: Converting a hydrophilic hydroxyl group to a more lipophilic methoxy group can significantly alter a molecule's solubility, membrane permeability, and metabolic stability.

-

Blocking Metabolic Sites: Phenolic hydroxyls are often sites of Phase II metabolism (e.g., glucuronidation). Methylation "caps" this reactive site, potentially increasing the compound's bioavailability and in vivo half-life.

-

Probing Structure-Activity Relationships (SAR): The hydroxyl group often acts as a critical hydrogen bond donor in interactions with biological targets. Converting it to a methoxy group, which can only act as a hydrogen bond acceptor, is a classic strategy to probe the specific nature of these interactions. For instance, methylation of the 5-hydroxy group of kojic acid results in a complete loss of inhibitory potency against D-amino acid oxidase (DAAO), highlighting the essential role of this hydroxyl group in binding.[2]

This guide will focus primarily on the synthesis of 5-methoxy-2-methyl-4H-pyran-4-one (the methylated derivative of allomaltol) and related isomers, reflecting the most common and synthetically accessible members of this class.

Primary Synthetic Strategy: O-Methylation of Hydroxypyranone Precursors

The most direct and widely employed strategy for synthesizing methoxy-substituted pyran-4-ones is the O-methylation of their corresponding hydroxylated precursors. The abundance and low cost of natural products like maltol and allomaltol make this the most economically viable and efficient approach for many applications.

Causality of Experimental Choices

The selection of a methylation strategy is governed by the nature of the starting material and the desired regioselectivity.

-

Choice of Precursor: Allomaltol (5-hydroxy-2-methyl-4-pyranone) and Maltol (3-hydroxy-2-methyl-4-pyrone) are common starting points.[4] Allomaltol is particularly useful as its C5 hydroxyl group is analogous to that in kojic acid, a well-studied platform for derivatization.

-

Choice of Methylating Agent:

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are classic, potent electrophilic methylating agents used for SN2-type reactions. They are highly effective but also toxic and require careful handling.

-

Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane for methylating acidic protons.

-

-

Choice of Base and Solvent:

-

A non-nucleophilic base is required to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide ion. Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective choice.[5][6] Sodium hydride (NaH) can be used for less acidic hydroxyls but requires an anhydrous solvent.

-

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal. They effectively dissolve the ionic intermediates (the potassium salt of the pyranone) and the reagents, facilitating the reaction, without interfering by acting as nucleophiles themselves.[5]

-

Visualizing the O-Methylation Pathway

The following diagram illustrates the straightforward synthesis of 5-methoxy-2-methyl-4H-pyran-4-one from allomaltol.

Caption: General workflow for O-methylation of a hydroxypyranone precursor.

Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-4H-pyran-4-one

This protocol describes a representative procedure for the methylation of allomaltol.

Materials:

-

Allomaltol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add allomaltol (1.0 eq) and anhydrous DMF. Stir at room temperature until the solid is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

Methylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.2 eq) dropwise via syringe over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) on silica gel (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent), checking for the consumption of the starting material.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 2-methoxy-4H-pyran-4-one derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

De Novo Synthesis Strategies for the Pyran-4-one Ring

Cyclization of 1,3,5-Tricarbonyl Compounds

A foundational method for constructing 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[7] This approach mimics the biosynthetic pathways of polyketides.

-

General Strategy: The process typically begins with the condensation of an acetoacetic ester derivative with an aldehyde. Subsequent oxidation and acid- or base-catalyzed cyclization yields the 4-hydroxy-2-pyrone ring.[7]

-

Incorporating a Methoxy Group: To synthesize a methoxypyranone directly, one could envision a strategy starting with a precursor already containing a protected hydroxyl or a methoxy group, which is then carried through the cyclization sequence.

Annulation and Domino Reactions

Modern organic synthesis offers more sophisticated methods for ring construction, often involving metal catalysis or organocatalysis.

-

N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation: NHCs can catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones, providing a metal-free and highly regioselective route to functionalized 2H-pyran-2-ones.[8]

-

Domino Reactions: Domino or cascade reactions allow for the rapid assembly of complex structures from simple starting materials in a single pot. For example, a domino reaction starting from α-aroylketene dithioacetals can rapidly and efficiently produce specific substitution patterns on the pyranone ring.[9]

| Synthetic Route | Key Features | Typical Yields (%) | Catalyst/Reagents | Reference |

| O-Methylation | Simple, high-yielding, uses abundant precursors. | 85-98% | K₂CO₃, CH₃I | [5],[6] |

| NHC-Catalyzed [3+3] Annulation | Metal-free, broad substrate scope, high regioselectivity. | 85-95% | NHC catalyst, Cs₂CO₃ | [8] |

| Domino Reaction from Dithioacetals | Rapid, efficient for specific substitution patterns. | 80-92% | KOH, DMF | [9] |

| Decarboxylation of Chelidonic Acid | Useful for synthesizing the unsubstituted pyran-4-one parent ring. | Variable | Heat | [10] |

Synthesis of Functionalized Derivatives

The true power of the methoxypyranone scaffold lies in its potential for further functionalization. Kojic acid derivatives are particularly illustrative of this potential, as the 2-(hydroxymethyl) group provides a versatile handle for modification.[2] A common strategy involves converting this primary alcohol into a good leaving group.

Visualizing Derivatization at the C2-Position

The following workflow outlines the key steps for converting the C2-hydroxymethyl group into a platform for introducing diverse functionalities via nucleophilic substitution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 3-Hydroxy-2-methyl-4-pyrone 3-Hydroxy-2-methyl-4H-pyran-4-one [sigmaaldrich.com]

- 5. Study on the synthesis and biological activity of kojic acid–piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08323K [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Pyrone synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

Foreword: The Pyranone Scaffold - A Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties and Characteristics of Pyranones

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Pyranones, or pyranones, represent a fascinating class of heterocyclic compounds that have garnered significant attention across the chemical and pharmaceutical sciences.[1] Characterized by a six-membered unsaturated ring containing one oxygen atom and a carbonyl group, they exist primarily as two constitutional isomers: 2H-pyran-2-one (α-pyrone) and 4H-pyran-4-one (γ-pyrone).[1] These scaffolds are not mere synthetic curiosities; they are integral components of numerous natural products, including flavonoids, coumarins, and various microbial metabolites, exhibiting a staggering diversity of biological activities.[2][3] Their prevalence in nature and their synthetic versatility have positioned pyranones as "privileged structures" in drug discovery, serving as foundational templates for developing novel therapeutic agents with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4]

This guide provides an in-depth exploration of the core physicochemical properties that govern the behavior of pyranones. Understanding these characteristics is paramount for any scientist aiming to isolate, synthesize, characterize, or deploy these molecules in a research or drug development context. We will delve into their structural and electronic nature, spectroscopic signatures, reactivity, and the key parameters that dictate their suitability as drug candidates, grounding our discussion in established experimental methodologies and authoritative data.

Molecular Structure and Electronic Landscape

The chemical behavior of pyranones is a direct consequence of their unique electronic and structural arrangement. The two primary isomers, 2-pyrone and 4-pyrone, possess distinct properties stemming from the placement of the carbonyl group relative to the ring oxygen.

-

2H-Pyran-2-one (α-Pyrone): This isomer is structurally a cyclic, unsaturated ester, specifically a δ-lactone.[3] The conjugated diene system and the ester group make it a versatile building block in organic synthesis.[5]

-

4H-Pyran-4-one (γ-Pyrone): This isomer features a cyclic ether-ketone motif.[1][6] Its structure allows for potential aromatic character through resonance, involving betaine-like structures, though it is often best described as an enol-lactone.[7]

The interplay of the electronegative oxygen atom, the carbonyl group, and the conjugated π-system creates a molecule with a significant dipole moment and distinct regions of electron density. This electronic distribution is fundamental to its reactivity and its interactions with biological targets.

Caption: The constitutional isomers of pyranone.

Spectroscopic Characterization: Fingerprinting the Pyranone Core

Spectroscopic analysis is the cornerstone of identifying and characterizing pyranone derivatives. Each technique provides a unique piece of the structural puzzle.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the carbonyl (C=O) and carbon-oxygen (C-O) bonds that define the pyranone ring.

-

Carbonyl (C=O) Stretching: This is the most intense and diagnostic band. For a typical six-membered lactone (δ-lactone), this band appears around 1740 cm⁻¹.[10] However, in pyranones, conjugation with the ring's double bonds lowers this frequency.[11] A fascinating and characteristic feature of many unsaturated lactones is the appearance of two bands in the C=O stretching region.[7][12] The relative intensities of this doublet are highly sensitive to solvent polarity, a phenomenon often attributed to Fermi resonance.[12][13]

-

C-O Stretching: Strong absorption bands arising from C-O stretching are typically observed in the 1300-1050 cm⁻¹ region.[11]

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Lactone) | 1710 - 1760 | Strong | Often appears as a doublet in unsaturated systems; frequency is lowered by conjugation.[7][11][12] |

| C=C Stretch (Alkene) | 1600 - 1680 | Medium | Reflects the conjugated double bonds within the ring. |

| C-O-C Stretch (Ester/Ether) | 1050 - 1300 | Strong | Represents the single bond stretches involving the ring oxygen.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[14]

-

¹H NMR: Protons on the pyranone ring are typically found in the olefinic region (δ 5.0-7.5 ppm). The exact chemical shift and coupling constants are highly dependent on the substitution pattern and the specific isomer (2-pyrone vs. 4-pyrone). Protons adjacent to the ring oxygen are generally shifted downfield compared to those adjacent to the carbonyl group.

-

¹³C NMR: The carbonyl carbon is the most deshielded, appearing significantly downfield (δ 160-185 ppm). The sp² hybridized carbons of the double bonds resonate in the δ 100-150 ppm range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As α,β-unsaturated carbonyl systems, pyranones exhibit characteristic UV-Vis absorption bands corresponding to π→π* and n→π* electronic transitions.[15][16] The extended conjugation within the ring leads to absorptions at longer wavelengths compared to non-conjugated systems.[15] The position of the maximum absorption (λmax) is sensitive to substituents and the solvent environment. For many α,β-unsaturated six-membered ketones, the base λmax for the π→π* transition is around 215 nm, with various substituents causing predictable shifts according to Woodward-Fieser rules.[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of pyranones and for deducing their structure through fragmentation analysis.[18][19]

-

Molecular Ion (M+): The molecular ion peak is typically observable, providing the molecular weight of the compound.[20]

-

Fragmentation: A characteristic fragmentation pathway for pyranones is the initial loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion.[20] Subsequent fragmentations depend on the substitution pattern but often involve rearrangements and further loss of small neutral molecules.[20]

Core Physicochemical Parameters in Drug Development

For a pyranone derivative to be considered a viable drug candidate, its solubility, lipophilicity, and acidity must fall within specific ranges. These properties govern absorption, distribution, metabolism, and excretion (ADME).

Solubility and Lipophilicity (LogP)

-

Solubility: The solubility of pyranones in aqueous media is highly variable and depends on the presence of polar functional groups (e.g., hydroxyl, carboxyl) that can engage in hydrogen bonding. Unsubstituted pyranones have limited water solubility.

-

Lipophilicity (LogP): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a drug's ability to cross cell membranes. The calculated XLogP3 value for the parent 2-pyrone is approximately 0.8, indicating a compound with balanced hydrophilic and lipophilic character.[21] Substituents can dramatically alter this value; for example, the more complex "Pyranone A" has a calculated LogP of 1.3.[22]

Acidity (pKa)

The pKa, or acid dissociation constant, is crucial for predicting how a molecule will behave at a given physiological pH.[23] While simple pyranones are not strongly acidic or basic, substituents can introduce ionizable groups. The pKa of these groups can be determined experimentally, most commonly via potentiometric titration or UV-Vis spectrophotometry.[23][24]

Chemical Reactivity and Stability

The reactivity of the pyranone ring is a key consideration for both organic synthesis and formulation stability.

-

Reactivity: The conjugated system in 2-pyrones allows them to act as dienes in Diels-Alder cycloaddition reactions, providing a powerful route to complex cyclic systems.[5] The electron-deficient nature of the ring makes it susceptible to nucleophilic addition reactions.[5] 4-Pyrones can undergo reactions at the carbonyl group or via substitution on the ring.

-

Stability: Pyranones generally exhibit good thermal stability. Studies on certain derivatives show decomposition temperatures in the range of 218-347°C.[25] However, stability is structure-dependent, and some derivatives can undergo pyrolysis at significantly lower temperatures.[26] Stability towards pH variations is also a critical factor, as the lactone ring in 2-pyrones can be susceptible to hydrolysis under strongly acidic or basic conditions.

Key Experimental Protocols

The following protocols outline standard, validated methods for determining crucial physicochemical properties of pyranone derivatives.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[24][27]

Rationale: At the half-equivalence point of a titration of a weak acid or base, the concentration of the protonated and deprotonated species are equal. At this point, the measured pH is equal to the pKa of the analyte.[27]

Methodology:

-

Preparation:

-

Prepare a stock solution of the pyranone compound of known concentration (typically 1-5 mM) in an appropriate solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds).

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[24]

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the pyranone solution into a thermostatted titration vessel equipped with a magnetic stirrer.

-

If determining the pKa of an acidic group, titrate with the standardized NaOH solution. If determining the pKa of a basic group, titrate with standardized HCl.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[27]

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point(s) by identifying the inflection point(s) in the curve (often found by examining the first or second derivative of the curve).

-

The pKa is the pH value at the half-equivalence point (i.e., at the volume of titrant that is half of the volume required to reach the first equivalence point).[27]

-

Perform a minimum of three replicate titrations to ensure reproducibility.[27]

-

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion: An Integrated Perspective

The physicochemical properties of pyranones are intrinsically linked, painting a comprehensive picture of a molecule's potential. Its electronic structure dictates its spectroscopic signature and reactivity. Its polarity, size, and functional groups govern its solubility and lipophilicity, which in turn influence its biological activity. For researchers in drug discovery, a thorough understanding and empirical determination of these properties are not merely academic exercises; they are critical, data-driven steps in the rational design of effective and safe therapeutic agents. The pyranone scaffold, with its rich chemical diversity and proven biological relevance, will undoubtedly continue to be a fruitful starting point for innovation.

References

-

Lee, H., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(1), 895-933. [Online]. Available: [Link]

-

Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242-5249. [Online]. Available: [Link]

-

Bellamy, L. J. (1955). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Transactions of the Faraday Society, 51, 895-899. [Online]. Available: [Link]

-

Angell, C. L., et al. (1957). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 35(8), 895-906. [Online]. Available: [Link]

-

Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 26(1), 284-286. [Online]. Available: [Link]

-

IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences. [Online]. Available: [Link]

-

Scheidt, K. A. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. The Journal of Organic Chemistry, 80(22), 11435-11444. [Online]. Available: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Online]. Available: [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design, 20, 207-239. [Online]. Available: [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). [Online]. Available: [Link]

-

UV spectroscopy. (n.d.). Slideshare. [Online]. Available: [Link]

-

Fiveable. (n.d.). α,β-unsaturated ketones Definition. Organic Chemistry Key Term. [Online]. Available: [Link]

-

Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. The Journal of Organic Chemistry, 80(22), 11435-11444. [Online]. Available: [Link]

-

Gill, M. (2007). Synthesis of Pyran and Pyranone Natural Products. Australian Journal of Chemistry, 60(11), 797-807. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. [Online]. Available: [Link]

-

PubChem. (n.d.). Pyranone A. National Center for Biotechnology Information. [Online]. Available: [Link]

-

Lapinski, L., et al. (2005). On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione. The Journal of Organic Chemistry, 70(22), 8749-8756. [Online]. Available: [Link]

-

ResearchGate. (n.d.). 14.3.5 Pyranones and Pyranthiones (Update 2021). [Online]. Available: [Link]

-

Thul, P., et al. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260. [Online]. Available: [Link]

-

Yu, S., et al. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Organic Letters, 24(27), 4871-4875. [Online]. Available: [Link]

-

ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). [Online]. Available: [Link]

-

Tajika, Y. (1961). [Ultraviolet absorption spectra of alpha,beta-unsaturated ketones]. Yakugaku Zasshi, 81, 1522-1524. [Online]. Available: [Link]

-

Vara Prasad, J. V. N., et al. (2009). Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. Arkivoc, 2009(1), 234-279. [Online]. Available: [Link]

-

PhytoBank. (n.d.). Showing Pyranone (PHY0052444). [Online]. Available: [Link]

-

Thimmarayaperumal, S., & Shanmugam, S. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4887-4899. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Characteristics of pyranones. [Online]. Available: [Link]

-

Vedantu. (n.d.). Pyran: Structure, Nomenclature & Chemistry Explained. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Chemistry of isolated 2-pyranones. [Online]. Available: [Link]

-

Friesen, J. B. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 86(1), 105. [Online]. Available: [Link]

-

PubChem. (n.d.). 2H-Pyran-2-one. National Center for Biotechnology Information. [Online]. Available: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online]. Available: [Link]

-

Al-Aboudi, A., et al. (2008). NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum. Magnetic Resonance in Chemistry, 46(6), 578-582. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Online]. Available: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Online]. Available: [Link]

-

Woodward, R. B. (1942). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 64(1), 72-75. [Online]. Available: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online]. Available: [Link]

-

An-Najah Staff. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. [Online]. Available: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Pyrone. [Online]. Available: [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Online]. Available: [Link]

-

ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

-

Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. [Online]. Available: [Link]

Sources

- 1. Pyrone - Wikipedia [en.wikipedia.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural and spectroscopic studies on 2-pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. researchgate.net [researchgate.net]

- 17. UV spectroscopy | PPT [slideshare.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. asianpubs.org [asianpubs.org]

- 21. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Pyranone A | C10H5NO3 | CID 101886318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. researchgate.net [researchgate.net]

- 26. On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

Technical Guide: Natural Occurrence, Isolation, and Characterization of 2-Pyranone Scaffolds

Executive Summary

The 2-pyranone (α-pyrone) ring system represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for a diverse array of bioactive natural products ranging from the anxiolytic kavalactones to the cardiotonic bufadienolides.[1][2] Despite their therapeutic potential, the isolation of these compounds is often complicated by their susceptibility to hydrolysis and ring-opening under basic conditions.

This guide provides a rigorous, field-validated technical framework for the identification, extraction, and purification of 2-pyranone derivatives. Moving beyond generic protocols, we analyze the physicochemical causality driving solvent selection and chromatographic parameters, ensuring reproducible high-purity yields.

Ecological Distribution & Biosynthetic Origins

Natural Occurrence Profiles

2-Pyranones are ubiquitously distributed across the phylogenetic tree, functioning primarily as chemical defense agents. Their structural diversity dictates their biological function and isolation strategy.

| Source Category | Representative Genus | Key Compounds | Pharmacological Profile |

| Plantae | Piper methysticum (Kava) | Kavain, Methysticin, Yangonin | Anxiolytic, anticonvulsant |

| Amphibia | Bufo spp.[3] (Toads) | Bufalin, Resibufogenin | Na+/K+-ATPase inhibition (Cardiotonic) |

| Fungi | Trichoderma, Penicillium | 6-Pentyl-2-pyrone, Citreoviridin | Antifungal, cytotoxic |

| Bacteria | Streptomyces | Photopyrones | Signaling molecules (Quorum sensing) |

Biosynthetic Pathways

Understanding the biosynthesis is critical for dereplication strategies. Most 2-pyranones arise via the Polyketide Synthase (PKS) pathway. Type III PKS enzymes condense acetate and malonate units, followed by cyclization. Unlike fatty acid synthesis, the oxygen of the carbonyl remains, and the ring closes via lactonization rather than reduction.

Figure 1: Simplified polyketide biosynthetic logic for the formation of the 2-pyranone core.

Strategic Isolation Logic

The Polarity Paradox

The 2-pyranone ring itself is moderately polar due to the lactone functionality. However, natural derivatives often possess significant lipophilicity due to alkyl chains (e.g., Kavalactones) or steroid backbones (e.g., Bufadienolides).

-

Critical Constraint: Avoid strong bases (NaOH, KOH) during extraction. The lactone ring is an ester; basic conditions will hydrolyze it to the corresponding ring-opened carboxylate salt, destroying the pharmacophore.

-

Solvent Choice: Acetone or Ethanol are superior for initial extraction as they penetrate cellular matrices effectively while solubilizing both the lactone and its lipophilic substituents.

Generalized Isolation Workflow

The following workflow illustrates the logic of fractionating complex matrices to isolate the pyrone core.

Figure 2: Strategic fractionation workflow designed to separate lipophilic pyranones from polar matrix components.

Detailed Experimental Protocol: Isolation of Kavalactones

Case Study: Piper methysticum (Kava Root) Target Compounds: Kavain, Methysticin, Yangonin.[4]

Materials & Reagents[5][6]

-

Source: Dried, pulverized P. methysticum roots (mesh size 40-60).

-

Solvents: Acetone (AR grade), Hexane, Ethyl Acetate (EtOAc), Methanol.

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm, 70–230 mesh).

Step-by-Step Methodology

Phase 1: Initial Extraction

-

Maceration: Suspend 100 g of root powder in 500 mL of Acetone . Acetone is selected over methanol here to minimize the co-extraction of highly polar sugars and tannins.

-

Agitation: Sonicate for 30 minutes at room temperature (avoid heat >45°C to prevent thermal degradation of styryl-pyrones).

-

Filtration: Filter through Whatman No. 1 paper. Repeat extraction 2x with fresh solvent.

-

Concentration: Combine filtrates and evaporate under reduced pressure to yield a dark oily residue.

Phase 2: Liquid-Liquid Partitioning (The Clean-up)

-

Suspension: Resuspend the crude oily residue in 100 mL of distilled water.

-

Defatting: Extract the aqueous suspension with Hexane (3 x 100 mL).

-

Why: Hexane removes chlorophyll, waxes, and highly non-polar lipids. Kavalactones are only sparingly soluble in pure hexane.

-

-

Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Why: Kavalactones partition efficiently into EtOAc.

-

-

Drying: Dry the EtOAc layer over Anhydrous Na₂SO₄, filter, and concentrate to dryness.

Phase 3: Chromatographic Purification

-

Column Packing: Slurry pack a glass column (30 x 2.5 cm) with Silica gel 60 using Hexane.

-

Loading: Dissolve the EtOAc extract in a minimum volume of Hexane:EtOAc (9:1) and load onto the column.

-

Elution Gradient:

-

Fraction A (100% Hexane): Elutes residual non-polar terpenes.

-

Fraction B (Hexane:EtOAc 9:1): Elutes Kavain and Dihydrokavain (less polar).

-

Fraction C (Hexane:EtOAc 8:2): Elutes Methysticin and Yangonin (more polar due to methoxy/methylenedioxy groups).

-

-

Monitoring: Check fractions via TLC (Silica plate, Mobile phase Hexane:EtOAc 7:3). Visualize under UV (254 nm) – 2-pyranones quench fluorescence strongly.

Structural Elucidation & Characterization

Once isolated, the 2-pyranone core exhibits distinct spectroscopic signatures.

UV-Vis Spectroscopy

-

Feature: The conjugated diene-lactone system exhibits characteristic absorption maxima.

-

Diagnostic Bands:

typically at 290–300 nm (extended conjugation) and a shoulder around 220 nm.

Infrared (IR) Spectroscopy

-

Carbonyl: A strong, sharp band at 1700–1740 cm⁻¹ is diagnostic of the

-unsaturated lactone carbonyl. -

Olefinic C=C: Bands at 1640–1540 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirmation.

-

H NMR (CDCl

-

H-3: Doublet at

5.5 – 6.5 ppm (coupled to H-4). -

H-4: Doublet or multiplet at

7.0 – 7.5 ppm. -

Kavalactone Specifics: The methoxy group at C-4 (if present, e.g., Yangonin) appears as a sharp singlet at

~3.8 ppm.

-

-

C NMR:

-

C-2 (Carbonyl):

160 – 165 ppm. -

C-6 (Oxygenated olefinic):

155 – 165 ppm.

-

References

-

Xuan, T. D., et al. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root.[4][5] Molecules, 23(7). Retrieved from [Link]

-

PubChem. (2025).[6] 2H-Pyran-2-one Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

-

Ye, Q., et al. (2019). Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider. Molecules, 24(9).[7] Retrieved from [Link]

-

Thul, P., et al. (2010). Structural and spectroscopic studies on 2-pyranones.[8] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[8] Retrieved from [Link]

Sources

- 1. 2-Pyrone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

- 8. Structural and spectroscopic studies on 2-pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Novel Pyranones: A Technical Guide to Discovery, Characterization, and Application

Abstract

The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom, represents a privileged structure in medicinal chemistry and natural product discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the initial discovery and characterization of novel pyranones. We will traverse the path from natural product isolation and biomimetic synthesis to rigorous spectroscopic elucidation and bioactivity screening. The methodologies presented herein are framed not merely as protocols, but as self-validating systems designed to ensure scientific integrity and accelerate the journey from novel scaffold to potential therapeutic agent.

The Pyranone Core: A Privileged Scaffold in Drug Discovery

Pyranones, existing as α-pyrones (2H-pyran-2-ones) and γ-pyrones (4H-pyran-4-ones), are prevalent in a vast array of natural products, from fungal metabolites to marine organisms.[3][4] Their significance lies in their versatile chemical reactivity and their ability to serve as crucial pharmacophores in bioactive molecules.[5] The pyranone ring can act as a hydrogen bond acceptor and its physicochemical properties can be readily modulated through substitution, making it an attractive starting point for the design of compound libraries with diverse biological profiles.

The journey to harnessing the therapeutic potential of novel pyranones begins with their discovery, which can be broadly categorized into two synergistic approaches: isolation from natural sources and de novo chemical synthesis.

Discovery of Novel Pyranones: Nature's Blueprint and Synthetic Innovation

Isolation from Natural Sources: Mining Microbial Diversity

Endophytic fungi have proven to be a particularly rich source of novel pyranone derivatives.[6][7] The intricate secondary metabolic pathways of these microorganisms yield a diverse array of structurally unique pyranones, often with potent biological activities.[6] The initial discovery process typically involves the cultivation of the microorganism, extraction of its secondary metabolites, and subsequent chromatographic purification.

Experimental Workflow: Isolation of Pyranones from Endophytic Fungi

Caption: Workflow for the discovery of pyranones from fungal sources.

Synthetic Strategies: Building Complexity from Simple Precursors

Chemical synthesis offers a powerful alternative to natural product isolation, providing access to a wider range of structural analogs and enabling the optimization of biological activity. Modern synthetic methodologies, such as one-pot multi-component reactions and biomimetic approaches, have made the synthesis of complex pyranone derivatives more efficient and sustainable.[5][8]

One particularly elegant and widely employed strategy is the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, which can be adapted to form tetrahydropyranone rings with high stereoselectivity.[3][9]

Key Synthetic Approaches to the Pyranone Core:

-

One-Pot Multi-Component Reactions: These reactions combine three or more reactants in a single step to generate complex products, offering high atom economy and operational simplicity.[8][10]

-

Biomimetic Synthesis: Inspired by natural biosynthetic pathways, these strategies often employ enzymatic catalysts or mimic enzymatic transformations to achieve high regio- and stereoselectivity.[1]

-

Prins Reaction: This powerful C-C and C-O bond-forming reaction is a cornerstone for the synthesis of tetrahydropyran and tetrahydropyran-4-one rings.[3][9][11]

Structural Characterization: Unveiling the Molecular Architecture

The unambiguous determination of a novel pyranone's structure is paramount. A combination of spectroscopic techniques is employed to piece together the molecular puzzle, providing a complete picture of the compound's connectivity and stereochemistry.

The Spectroscopic Toolkit

A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for comprehensive structural elucidation.[12][13][14]

| Technique | Information Gained |

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon, their connectivity, and relative stereochemistry.[14][15] |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide valuable clues about the structure.[16][17][18] |

| Infrared Spectroscopy | Identifies the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H), which are characteristic of the pyranone scaffold.[13] |

Interpreting the Data: A Self-Validating Approach

The data from each spectroscopic technique should be cross-validated to build a robust structural hypothesis. For instance, the molecular formula derived from high-resolution mass spectrometry should be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra.

Logical Flow for Structure Elucidation:

Caption: A self-validating workflow for pyranone structure elucidation.

Biological Characterization: From Molecule to Mechanism

Once a novel pyranone has been isolated and structurally characterized, the next critical step is to assess its biological activity. A tiered screening approach is often employed, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for promising candidates.

Initial Bioactivity Screening

Anticancer Activity: The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Antimicrobial Activity: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Delving Deeper: Mechanism of Action

For pyranone derivatives that exhibit significant bioactivity, further investigation into their mechanism of action is crucial. For example, some pyranones have been shown to modulate key cellular signaling pathways, such as the p53 pathway in cancer cells or inhibit the COX-2 enzyme in inflammatory processes.[19]

Example Signaling Pathway: Inhibition of COX-2

Caption: Simplified pathway showing COX-2 inhibition by a pyranone derivative.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of novel pyranone compounds on adherent cancer cell lines.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test pyranone compound, dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyranone compound in complete culture medium. The final solvent concentration should not exceed a non-toxic level (typically <0.5% DMSO).

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a novel pyranone against a bacterial strain.

Materials:

-

96-well sterile, round-bottom microtiter plates

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test pyranone compound, dissolved in a suitable solvent

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

-

Preparation of Compound Dilutions:

-

In the 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the pyranone stock solution (at twice the highest desired concentration) to well 1.

-

Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation of the Plate:

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.[1]

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[1]

-

-

Reading and Interpretation:

Conclusion

The discovery and characterization of novel pyranones is a dynamic and rewarding field of research. By integrating the principles of natural product chemistry, synthetic organic chemistry, and pharmacology, researchers can efficiently identify and validate new pyranone-based scaffolds with therapeutic potential. The methodologies and workflows presented in this guide are intended to provide a robust framework for these endeavors, emphasizing the importance of scientific rigor, logical experimental design, and a multi-disciplinary approach to drug discovery.

References

- The Diverse Biological Landscape of Pyranone Derivatives: A Compar

- Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development.

- The synthesis of different pyranone derivatives.

- Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry. Benchchem.

- Synthesis of Pyran and Pyranone Natural Products.

- The Journal of Organic Chemistry Ahead of Print.

- Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.

- New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184. MDPI.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- Characteristics of pyranones.

- Importance of fused-pyranones in medicine and material science.

- 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic

- Pyranone natural products as inspirations for catalytic reaction discovery and development. PubMed.

- Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal.

- Synthesis of Pyran and Pyranone N

- Chemistry of isolated 2-pyranones.

- Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio.

- Pyrone Biomonitored Synthesis. scielo.br.

- Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.

- A Comparative Benchmarking Guide to the Synthesis of Halogen

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences.

- Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Eurasian Journal of Analytical Chemistry.

- Prins Reaction. Organic Chemistry Portal.

- Synthesis of new pyran and pyranoquinoline derivatives.

- Isol

- (PDF) Mass Spectrometry and Its Importance for the Analysis and Discovery of Active Molecules in Natural Products.

- Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. Indian Academy of Sciences.

- Isolated Pyranones: Multifaceted Building Blocks for Molecular Diversity. AbeBooks.

- Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydr

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. microbeonline.com [microbeonline.com]

- 4. protocols.io [protocols.io]

- 5. broadpharm.com [broadpharm.com]

- 6. clyte.tech [clyte.tech]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. ias.ac.in [ias.ac.in]

- 10. mjbas.com [mjbas.com]

- 11. Prins Reaction [organic-chemistry.org]

- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. azooptics.com [azooptics.com]

- 15. emerypharma.com [emerypharma.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. One-pot catalytic asymmetric synthesis of pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

The Pyranone Nucleus: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

Introduction: The Privileged Role of Pyranones in Heterocyclic Chemistry

Pyranones, six-membered oxygen-containing heterocyclic ketones, are not merely constituents of numerous natural products with diverse biological activities, but also serve as exceptionally versatile building blocks in synthetic organic chemistry.[1][2][3][4][5] Their inherent reactivity, stemming from the presence of a conjugated system, a carbonyl group, and a ring oxygen atom, allows for a wide array of chemical transformations. This makes them privileged synthons for the construction of a multitude of more complex heterocyclic systems, which are cornerstones in medicinal chemistry and drug discovery.[6][7] This application note will delve into the utility of pyranones in the synthesis of key heterocyclic compounds, providing detailed protocols and mechanistic insights for researchers in the field. We will explore their transformation into pyridines, their role in multicomponent reactions to afford fused pyrazole and pyrimidine systems, and their application in cycloaddition reactions.

From Oxygen to Nitrogen: The Synthesis of Pyridines from 2-Pyranones

One of the most powerful applications of 2-pyranones is their conversion into pyridines, a core scaffold in numerous pharmaceuticals. This transformation is typically achieved by reacting the 2-pyranone with ammonia or its derivatives. The reaction proceeds through a fascinating ring-opening, ring-closing cascade.

Mechanistic Rationale

The underlying mechanism involves the nucleophilic attack of ammonia at the C6 position of the 2-pyranone ring, leading to a ring-opened intermediate. Subsequent dehydration and cyclization then furnish the corresponding substituted pyridine. This reaction is a testament to the pyranone's ability to act as a masked 1,5-dicarbonyl compound.

Caption: General reaction scheme for the conversion of 2-pyranones to pyridines.

Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol provides a general procedure for the synthesis of a 2,3-disubstituted pyridine from a corresponding 4,6-disubstituted-2H-pyran-2-one.

Materials:

-

4,6-Disubstituted-2H-pyran-2-one (1.0 eq)

-

Ammonium acetate (10 eq)

-

Glacial acetic acid (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the 4,6-disubstituted-2H-pyran-2-one and ammonium acetate.

-

Add glacial acetic acid to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Note: The reaction conditions may require optimization based on the specific substrate used.

Building Complexity in a Single Step: Multicomponent Reactions

Pyranones and their precursors are excellent substrates for multicomponent reactions (MCRs), which allow for the synthesis of complex heterocyclic molecules in a single, atom-economical step.[8][9] This approach is highly valued in drug discovery for the rapid generation of compound libraries.

Synthesis of Dihydropyrano[2,3-c]pyrazoles

A prominent example is the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives. These scaffolds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[10][11][12][13]

Caption: Experimental workflow for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles.

Experimental Protocol: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

This protocol is adapted from green chemistry approaches that often utilize solvent-free conditions or environmentally benign solvents.[10]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

L-proline (10 mol%) as a catalyst (optional, but recommended for green protocols)

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, combine the aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and L-proline (if used).

-

Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture may become a paste or a solid mass.

-

Monitor the reaction by TLC.

-

Upon completion, add a small amount of ethanol to the mortar and triturate the solid.

-

Filter the solid product and wash it with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Table 1: Representative Yields for the Synthesis of Dihydropyrano[2,3-c]pyrazoles

| Aromatic Aldehyde | Catalyst | Reaction Time (min) | Yield (%) |

| Benzaldehyde | L-proline | 10 | 92 |

| 4-Chlorobenzaldehyde | L-proline | 12 | 95 |

| 4-Methoxybenzaldehyde | L-proline | 15 | 90 |

| 4-Nitrobenzaldehyde | L-proline | 8 | 96 |

Harnessing Cycloadditions: Diels-Alder Reactions of Pyranones

2-Pyranones can also function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[14][15] This powerful transformation allows for the stereoselective formation of six-membered rings and is a cornerstone of modern organic synthesis for constructing complex molecular architectures, including those found in natural products.[1][4][16]

Mechanistic Insight

In a typical Diels-Alder reaction involving a 2-pyranone, the pyranone ring acts as the 4π electron component (the diene), reacting with a 2π electron component (the dienophile), such as an alkene or alkyne. The initial cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the expulsion of a small molecule (like CO₂) and the formation of a new aromatic ring.

Caption: General scheme of a Diels-Alder reaction involving a 2-pyranone.

Expanding the Heterocyclic Toolkit: Other Transformations

The versatility of pyranones extends beyond these examples. They are precursors to a variety of other heterocyclic systems. For instance, fused pyranones can be transformed into quinolines, and they can participate in the synthesis of pyrano[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities.[8][17]

Conclusion

Pyranones have firmly established their role as indispensable building blocks in the synthesis of heterocyclic compounds. Their reactivity allows for diverse transformations, including ring-closing and ring-opening cascades, participation in multicomponent reactions, and cycloadditions. The protocols and mechanistic insights provided herein offer a glimpse into the vast potential of pyranones for the construction of molecular complexity, which is of paramount importance for researchers, scientists, and professionals in the field of drug development. The continued exploration of pyranone chemistry will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

-

Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(5), 498–512. [Link]

-

McDonald, B. R., & Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1172–1183. [Link]

-

PubMed. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. [Link]

-

El-Mekabaty, A., & Osman, M. A. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(19), 11847–11867. [Link]

-

MDPI. (2004). Synthesis of Pyran and Pyranone Natural Products. [Link]

-

Al-Ostoot, F. H., Al-Ameri, D. F. H., & Al-Majidi, S. M. H. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1123. [Link]

-

HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. [Link]

-

International Journal of Innovative Science and Research Technology. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]

-

Das, B., Srilata, C., & Kumar, J. N. (2016). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of the Brazilian Chemical Society, 27(1), 143-148. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

ResearchGate. (n.d.). Examples of γ‐pyranone derivatives in bioactive drugs. [Link]

-

ResearchGate. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core. [Link]

-

ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. [Link]

-

MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [https://www.mdpi.com/2 symmetry-13-01619]([Link] symmetry-13-01619)

-

JETIR. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. [Link]

-

Parmar, J., Vala, H., & Parmar, N. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]

-

Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]

-

Encyclopedia.pub. (2023). Synthesis of Pyrazolo pyrano oxazoles. [Link]

-

GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

-

ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds. [Link]

-

MDPI. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]

-

ACS Publications. (n.d.). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. [Link]

-

ResearchGate. (n.d.). 14.3.5 Pyranones and Pyranthiones (Update 2021). [Link]

-

YouTube. (2019). synthesis of isoxazoles. [Link]

-

Semantic Scholar. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Pyran and Pyranone Natural Products. [Link]

-

MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

-

Scheidt Research Group. (2021). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. [Link]

-

ResearchGate. (n.d.). (PDF) Multicomponent synthesis of functionalized 4H-pyrans. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

SciSpace. (n.d.). New Methods for the Transformation of Furans into Pyridines. [Link]

Sources

- 1. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]

- 9. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. Diels-Alder Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: Analytical Strategies for the Detection and Quantification of 2-Methoxypyran-4-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Methoxypyran-4-one (CAS: 7519-87-1), a

This guide moves beyond generic protocols, offering a targeted LC-ESI-MS/MS workflow for trace quantification and a GC-MS method for structural confirmation. The methodology emphasizes the "Isomer Trap"—the critical need to chromatographically resolve the 2-methoxy regioisomer from its 3- and 5-substituted analogs.

Analytical Decision Matrix

Before selecting a protocol, the matrix complexity and required sensitivity must be evaluated.

Figure 1: Analytical decision tree for selecting the optimal workflow based on sample matrix and sensitivity requirements.

Protocol A: LC-ESI-MS/MS (Trace Quantification)

This is the gold standard for bioanalysis. The method utilizes a Pentafluorophenyl (PFP) or C18 column. While C18 is standard, PFP phases offer superior selectivity for regioisomers of aromatic and conjugated systems like pyrones due to

Chromatographic Conditions[4][10][11][12][13][14]

| Parameter | Specification | Rationale |

| System | UHPLC coupled to Triple Quadrupole MS | High pressure required for sub-2µm particle separation. |

| Column | PFP (Pentafluorophenyl) Core-Shell , 2.1 x 100 mm, 2.6 µm | Superior isomer resolution compared to C18 for polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Formic acid ensures protonation ( |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better solvation for polar pyrones than Acetonitrile. |

| Flow Rate | 0.35 mL/min | Optimized for ESI desolvation efficiency. |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer kinetics. |

Mass Spectrometry Parameters (ESI+)

-

Ionization Mode: Electrospray Ionization (Positive)

-

Spray Voltage: 3500 V

-

Capillary Temp: 320°C

-

Sheath Gas: 45 arb units

-

Aux Gas: 15 arb units

MRM Transitions (Precursor

-

Quantifier:

(Loss of -

Qualifier:

(Ring cleavage/Loss of CO). -

Internal Standard: Use Maltol-d3 (

) or Kojic Acid-d2 if specific isotopologue is unavailable.

Sample Preparation (Solid Phase Extraction)

For complex biological fluids or fermentation broth:

-

Conditioning: HLB (Hydrophilic-Lipophilic Balanced) Cartridge (60 mg). Wash with 3 mL MeOH, then 3 mL Water.

-

Loading: Acidify sample (pH 3.0) with formic acid to suppress ionization of acidic interferences. Load 1 mL.

-

Washing: Wash with 2 mL 5% Methanol in Water (removes salts/sugars).

-

Elution: Elute with 2 x 1 mL 100% Methanol.

-

Reconstitution: Evaporate to dryness under

at 35°C. Reconstitute in 200 µL Mobile Phase A.

Protocol B: GC-MS (Structural Confirmation)

Gas Chromatography is excellent for confirming the identity of 2-methoxypyran-4-one in volatile fractions or essential oils, as pyrones are thermally stable enough for GC analysis without derivatization.

GC Conditions[5][13]

-

Column: DB-Wax or HP-5MS (30 m x 0.25 mm x 0.25 µm). Note: Wax columns provide better retention for polar pyrones.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injection: Splitless (1 µL) at 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 25°C/min to 280°C (hold 3 min).

-

MS Detection (Electron Impact - EI)[9]

-

Source Temp: 230°C

-

Electron Energy: 70 eV[1]

-

Scan Range: 40–300 amu

-

Key Fragments:

-

(Molecular Ion

- (Loss of CHO)

- (Base peak, typical for pyrone ring fragmentation)

-

(Molecular Ion

The "Isomer Trap": Critical Validation Step

One of the most common errors in pyrone analysis is the co-elution of isomers. 2-methoxypyran-4-one (gamma-pyrone) is isomeric with 4-methoxy-2-pyrone (alpha-pyrone).

Differentiation Strategy:

-

UV Spectrum: 2-methoxypyran-4-one typically exhibits a

around 270-275 nm , whereas alpha-pyrones often absorb at slightly different wavelengths (approx 280-290 nm) depending on substitution. -

Fragmentation Ratio: In MS/MS, the ratio of the

fragment to the

Figure 2: Validation logic flow to distinguish 2-methoxypyran-4-one from isobaric interferences.

References

-

Metabolite Context: Schizophyllum commune and fungal metabolite extraction protocols involving pyranones.[2]

-

Source:[2]

-

-

Isomer Separation: Strategies for separating pyrone and furanone isomers using LC-MS.

-

Source:

-

-

MS Fragmentation: Fragmentation patterns of 3(2H)

-

Source:

-

-

Bioanalytical Validation: Guidelines for valid

-

Source:

-

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Methoxypyran-4-one

Abstract

This document provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of 2-Methoxypyran-4-one, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The presented methodology focuses on the robust O-methylation of a suitable 2-hydroxypyran-4-one precursor. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and mechanistic insights that ensure reproducibility and high yield. The protocol emphasizes safety, proper characterization, and provides a framework for troubleshooting, reflecting field-proven expertise in synthetic organic chemistry.

Introduction and Significance

The 4-pyrone ring system is a prevalent motif in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of a methoxy group at the 2-position can significantly modulate the electronic properties and biological activity of the pyranone core. 2-Methoxypyran-4-one, therefore, serves as a valuable building block in the synthesis of more complex molecular architectures. Its synthesis, while seemingly straightforward, requires careful control of reaction conditions to ensure selectivity and prevent side reactions. This guide details a reliable and validated protocol for its preparation via the O-methylation of a 2-hydroxypyran-4-one precursor, a common and effective strategy for the synthesis of methoxy-substituted pyranones.[4][5]

Principles and Mechanistic Insights

The core of this synthetic protocol is a Williamson ether synthesis, a well-established and versatile method for forming ethers. In this specific application, the hydroxyl group of a 2-hydroxypyran-4-one is deprotonated by a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, typically methyl iodide or dimethyl sulfate, to yield the desired 2-methoxypyran-4-one.

The choice of base and solvent is critical for the success of the reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the acidic hydroxyl group of the pyranone. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, facilitates the dissolution of the reactants and promotes the SN2 reaction pathway. The causality behind this choice lies in the ability of polar aprotic solvents to solvate the cation of the base, leaving the anion more "naked" and thus more reactive, while not interfering with the nucleophile through hydrogen bonding.

Reaction Mechanism:

Caption: Mechanism of O-methylation of 2-hydroxypyran-4-one.

Experimental Workflow

The overall experimental process is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification, followed by analytical confirmation of the final product.

Caption: Experimental workflow for the synthesis of 2-Methoxypyran-4-one.

Materials and Equipment

| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier/Purity | Notes |

| 2-Hydroxypyran-4-one (Precursor) | C₅H₄O₃ | 112.08 | - | Varies | Starting material. |